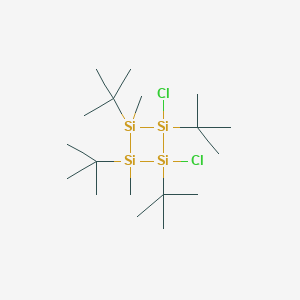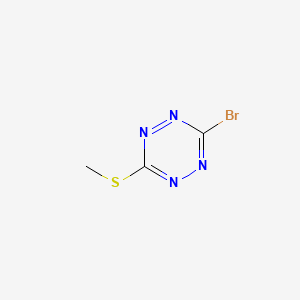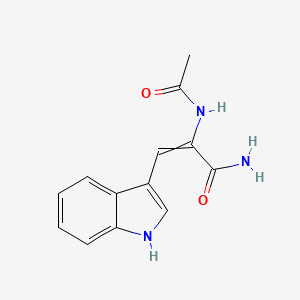![molecular formula C16H22S B14492547 6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane CAS No. 63176-38-5](/img/structure/B14492547.png)
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[311]heptane is a bicyclic compound with a unique structure that includes a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the double alkylation of cyclohexane 1,3-diesters with diiodomethane can produce the desired bicyclic structure . Another method involves the use of photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the bicyclic structure.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Applications De Recherche Scientifique
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various biochemical reactions, influencing the compound’s activity and specificity. The bicyclic structure provides stability and rigidity, which can affect the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Myrtanyl acetate: Another bicyclic compound with a similar core structure but different substituents.
Uniqueness
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This functional group can undergo various reactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
63176-38-5 |
|---|---|
Formule moléculaire |
C16H22S |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
6,6-dimethyl-2-(phenylsulfanylmethyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C16H22S/c1-16(2)13-9-8-12(15(16)10-13)11-17-14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3 |
Clé InChI |
KUHDLCHFUXXYBX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C1C2)CSC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)

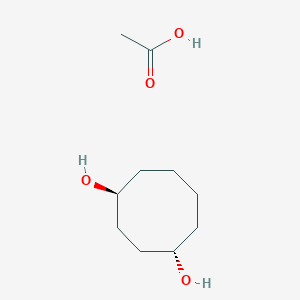
![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
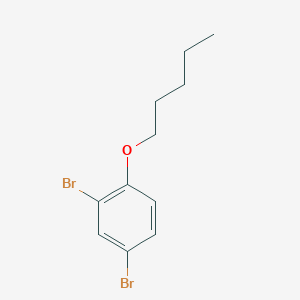
![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)

